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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10778998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This

document compiles available data for Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy, offering valuable insights for researchers in

medicinal chemistry, pharmacology, and drug metabolism.

Introduction
Quinidine N-oxide is a primary metabolite of quinidine, formed through the oxidation of the

quinuclidine nitrogen atom.[1] Understanding its structural and physicochemical properties is

crucial for comprehending the metabolism, pharmacokinetics, and potential biological activity of

quinidine and its derivatives. Spectroscopic analysis is an indispensable tool for the

unambiguous identification and characterization of such metabolites. This guide presents a

summary of the available spectroscopic data and the experimental protocols for their

acquisition.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Quinidine N-
oxide. The introduction of an oxygen atom to the quinuclidine nitrogen causes a downfield shift

of the neighboring protons and carbons in the 1H and 13C NMR spectra, respectively.[2] The
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definitive assignment of chemical shifts and coupling constants for quinidine metabolites,

including the N-oxide, has been reported.[1]

Table 1: 1H NMR Spectroscopic Data for Quinidine N-oxide

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Data not explicitly

found in search

results, but reported to

be assigned in Díaz-

Araúzo et al. (1990)[1]

Table 2: 13C NMR Spectroscopic Data for Quinidine N-oxide

Carbon Chemical Shift (δ, ppm)

Data not explicitly found in search results

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of Quinidine N-oxide, aiding in its identification. The nominal mass of

Quinidine N-oxide is 340.42 g/mol .[3] The mass spectrum is expected to be characterized by

the protonated molecule [M+H]+ at m/z 341. A characteristic fragmentation of N-oxides is the

loss of an oxygen atom, resulting in a prominent [M+H-16]+ fragment. The fragmentation

pattern of its diastereomer, Quinine N-oxide, which is expected to be very similar, shows a

protonated molecular ion at m/z 341 and a significant fragment at m/z 323, corresponding to

the loss of oxygen.

Table 3: Mass Spectrometry Data for Quinine N-oxide (as a proxy for Quinidine N-oxide)
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Fragment Ion m/z Interpretation

[M+H]+ 341 Protonated molecule

[M+H-O]+ 323 Loss of oxygen

296 Further fragmentation

198 Further fragmentation

186 Quinoline ring fragment

160 Quinoline ring fragment

[Data based on Quinine N-

oxide]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-

oxides, a characteristic N-O stretching vibration is typically observed. In the FT-IR spectra of

alkaloid N-oxides, this band is found in the range of 928 cm-1 to 971 cm-1.

Table 4: Infrared (IR) Spectroscopic Data for Quinidine N-oxide

Functional Group Characteristic Absorption (cm-1)

N-O stretch ~930 - 970

C-H (aromatic) ~3100 - 3000

C-H (aliphatic) ~3000 - 2850

C=C (aromatic) ~1600 - 1475

C-O (ether) ~1300 - 1000

O-H (alcohol) ~3600 - 3200 (broad)

[Data based on general values for N-oxides and

quinoline derivatives]
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data for

Quinidine N-oxide.

NMR Spectroscopy

Sample Preparation Data Acquisition

Data Processing

Quinidine N-oxide (5-10 mg) Dissolve

Deuterated Solvent (e.g., CDCl3, DMSO-d6)

NMR Tube NMR Spectrometer (e.g., 400 MHz)Transfer to NMR Tube

Acquire 1H Spectrum

Acquire 13C Spectrum

Acquire 2D Spectra (COSY, HSQC, HMBC)

Free Induction Decay (FID) Fourier Transform, Phasing, Baseline Correction NMR Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

A solution of Quinidine N-oxide (5-10 mg) is prepared in a suitable deuterated solvent (e.g.,

chloroform-d, DMSO-d6) and transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are

recorded on a spectrometer, for instance, at a proton frequency of 400 MHz. For unambiguous

signal assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are performed.

Mass Spectrometry
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Sample Introduction

Mass Analysis

Data Output

Quinidine N-oxide Solution Liquid Chromatography (LC) Electrospray Ionization (ESI) Mass Analyzer (e.g., Q-TOF, Triple Quadrupole)

Full Scan (MS1)

Tandem MS (MS/MS) of [M+H]+

Detector Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometric Analysis.

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source. The sample, dissolved in a suitable solvent such as methanol or

acetonitrile with a small amount of formic acid to promote protonation, can be introduced

directly or via liquid chromatography (LC) for separation from other components. Full scan

mass spectra are acquired to determine the molecular weight. Tandem mass spectrometry

(MS/MS) of the protonated molecule ([M+H]+) is performed to obtain fragmentation information

for structural elucidation.

Infrared (IR) Spectroscopy

Sample Preparation Data Acquisition Data Output

Quinidine N-oxide (solid)  
Place small amount

ATR Crystal FTIR Spectrometer Acquire IR Spectrum Interferogram Fourier Transform IR Spectrum (%T vs. cm-1)

Click to download full resolution via product page

Caption: Workflow for Infrared Spectroscopic Analysis.

FT-IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid

samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small
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amount of the solid Quinidine N-oxide is placed directly onto the ATR crystal. The spectrum is

typically recorded over the range of 4000-400 cm-1.

Logical Relationships in Spectroscopic Analysis
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Spectroscopic Techniques

Information Obtained

Overall Interpretation

NMR

Molecular Structure
(Connectivity, Stereochemistry)

Provides detailed

MS

Molecular Weight

Determines

Fragmentation Pattern

Reveals

IR

Functional Groups

Identifies
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Structural Confirmation

Click to download full resolution via product page

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.
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Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the

chemical structure of Quinidine N-oxide. While comprehensive experimental data, particularly

for NMR, requires access to specialized literature, the information compiled herein from various

sources offers a robust starting point for researchers. The provided protocols and workflows

serve as a practical guide for the characterization of this and other related drug metabolites.

Further research to fully delineate the spectroscopic properties of Quinidine N-oxide will be

invaluable for advancing our knowledge of quinidine metabolism and its pharmacological

implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10778998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

